N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

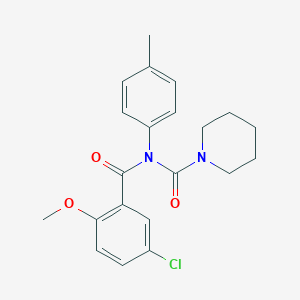

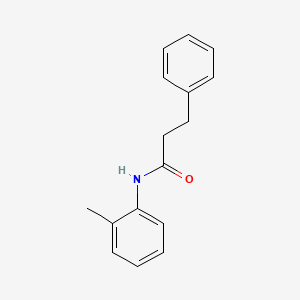

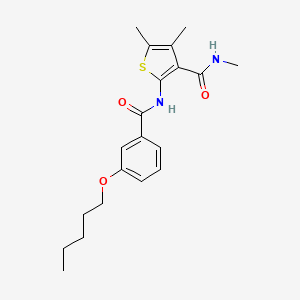

“N-(6-Oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride” is a chemical compound. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

Efficient Synthesis of Novel Compounds : A study detailed an efficient synthesis process for novel pyridopyrimidines and piperidine-carboxamides derivatives, highlighting their potential utility in medicinal chemistry due to their structural diversity and possible biological activities (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).

Development of Rho Kinase Inhibitors : Another study described the scalable and facile synthesis of a novel Rho kinase inhibitor, showcasing the application of piperidine-carboxamide derivatives in the treatment of central nervous system disorders (Daiyan Wei et al., 2016).

Antagonist Interaction with CB1 Cannabinoid Receptor : Research into the molecular interaction of a piperidine-carboxamide antagonist with the CB1 cannabinoid receptor provided insights into the structural requirements for receptor binding and antagonistic activity, demonstrating the relevance of such compounds in receptor-ligand studies (J. Shim et al., 2002).

Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents : A synthesis and evaluation study of heterocyclic carboxamides, including those with pyridine and piperidine moieties, revealed their potential as antipsychotic agents, highlighting the versatility of such compounds in drug discovery (M. H. Norman et al., 1996).

Photocatalytic Degradation Studies : A study on the TiO2 photocatalytic degradation of pyridine in water emphasized the environmental applications of understanding the reactivity of pyridine-containing compounds, relevant to the detoxification of hazardous chemicals (C. Maillard-Dupuy et al., 1994).

Propiedades

IUPAC Name |

N-(6-oxo-1H-pyridin-3-yl)piperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-10-2-1-9(7-13-10)14-11(16)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2,(H,13,15)(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAMHWNSJUSEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CNC(=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2686540.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)

![N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2686556.png)